![molecular formula C11H13N B13065682 Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene](/img/structure/B13065682.png)
Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[bicyclo[420]octane-7,3’-pyrrolidine]-1,3,5-triene is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclic octane ring fused with a pyrrolidine ring, creating a rigid and intricate molecular framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[bicyclo[4.2.0]octane-7,3’-pyrrolidine]-1,3,5-triene typically involves multi-step organic reactions. One common method includes the reaction of 3’,3’-Dichlorospiro[1,3-dioxolane-2,7’-tricyclo[4.2.0.02,4]octane] with methyl lithium (MeLi) in the presence of 1,3-diphenylisobenzofuran (DBI) as a trapping reagent under a nitrogen atmosphere at approximately 0°C. This reaction proceeds at room temperature for several hours, resulting in the formation of cyclo adduct isomers .
Industrial Production Methods
While specific industrial production methods for spiro[bicyclo[42This approach enables the assembly of complex molecules in one pot through a sequence of catalytic steps, reducing waste and saving time .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[bicyclo[4.2.0]octane-7,3’-pyrrolidine]-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Spiro[bicyclo[4.2.0]octane-7,3’-pyrrolidine]-1,3,5-triene has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials with specific stereochemical characteristics.
Mécanisme D'action
The mechanism by which spiro[bicyclo[4.2.0]octane-7,3’-pyrrolidine]-1,3,5-triene exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure imparts rigidity and specific spatial orientation, allowing the compound to interact with biological macromolecules in a unique manner. This interaction can modulate various biochemical pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[bicyclo[4.2.0]octane-7,3’-chromane]-1(6),2,4-trien-4’-one: A similar spirocyclic compound with a chromane ring instead of a pyrrolidine ring.
Spiro[bicyclo[3.2.2]octatriene-cored triptycene]: Another spirocyclic compound with a different core structure.
Uniqueness
Spiro[bicyclo[420]octane-7,3’-pyrrolidine]-1,3,5-triene is unique due to its specific combination of a bicyclic octane ring and a pyrrolidine ring, which imparts distinct stereochemical and biological properties
Propriétés
Formule moléculaire |
C11H13N |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
spiro[bicyclo[4.2.0]octa-1,3,5-triene-7,3'-pyrrolidine] |
InChI |
InChI=1S/C11H13N/c1-2-4-10-9(3-1)7-11(10)5-6-12-8-11/h1-4,12H,5-8H2 |
Clé InChI |
OHLUCRDUTNQEFD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12CC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


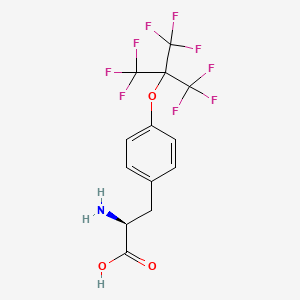


![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)
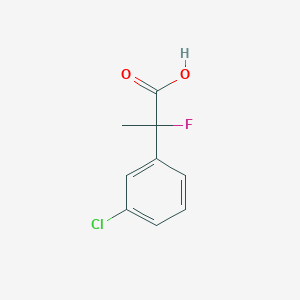
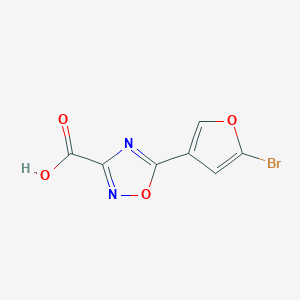
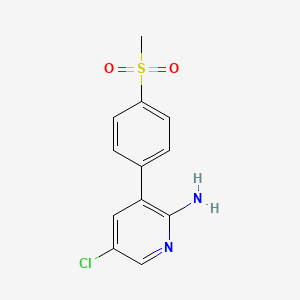
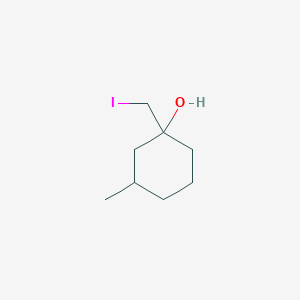


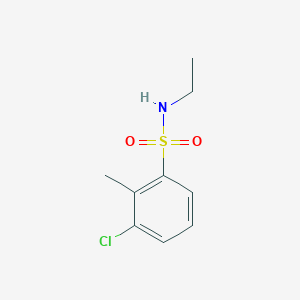
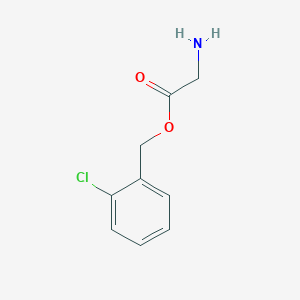
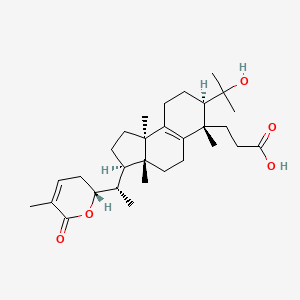
![tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13065674.png)
